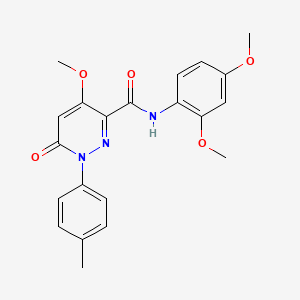
N-(2,4-二甲氧基苯基)-4-甲氧基-1-(4-甲基苯基)-6-氧代哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an organic molecule with several functional groups, including methoxy groups (-OCH3), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (-CONH2). These functional groups could potentially influence the compound’s reactivity and interactions .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy or X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, polarity, and functional groups. These could affect properties like solubility, melting point, and stability .科学研究应用
电致变色材料
对含有三苯胺单元的芳香族聚酰胺(如 N,N-双(4-氨基苯基)-N',N'-二(4-甲氧基苯基)-1,4-苯二胺)的研究表明了它们在制造高度稳定的阳极电致变色材料中的效用。这些材料表现出优异的热稳定性、在有机溶剂中的溶解性,并且可以铸造成适用于电致变色器件的坚韧、柔韧的薄膜。它们的电致变色特性,包括氧化后可逆的颜色变化,使其成为智能窗户和显示技术应用的潜在候选者 (Liou 和 Chang,2008).
有机合成和表征
已经合成和表征了与所讨论化合物在结构上相似的化合物,为开发各种新型有机材料奠定了基础。例如,合成具有侧基二甲氧基取代的三苯胺单元的芳香族聚酰胺证明了这些化合物在形成具有显着热稳定性和光电应用潜力的材料方面的多功能性。通过结构修改操纵这些化合物的电化学性质的能力突出了它们在材料科学领域的重要性 (Chang 和 Liou,2008).
生物活性
已经探索了与“N-(2,4-二甲氧基苯基)-4-甲氧基-1-(4-甲基苯基)-6-氧代哒嗪-3-甲酰胺”在结构上相关的几个衍生物的生物活性。例如,已经合成并筛选了吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒活性,展示了这些化合物在癌症研究中的潜力。探索这些化合物的细胞毒性提供了对其潜在治疗应用的见解 (Hassan、Hafez 和 Osman,2014).
安全和危害
未来方向
作用机制
Target of Action
Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, if tubulin is indeed a target, the compound could disrupt tubulin polymerization, thereby affecting microtubule dynamics . This could lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its impact on its targets. If it inhibits tubulin polymerization, it would affect the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. If it disrupts tubulin polymerization, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially result in the shrinkage of tumors and the reduction of cancer symptoms.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJHWRCBVONKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)
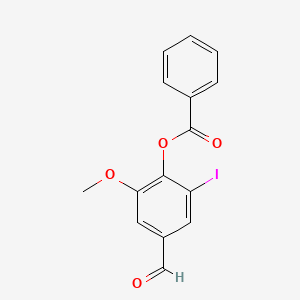
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
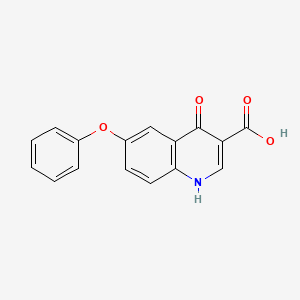
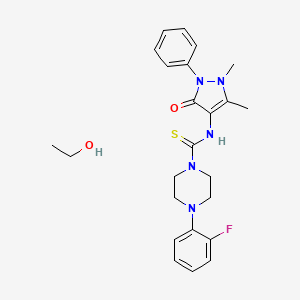
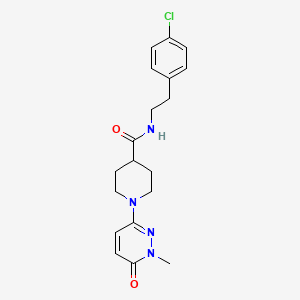
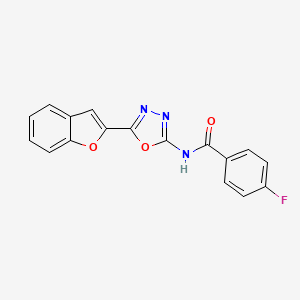
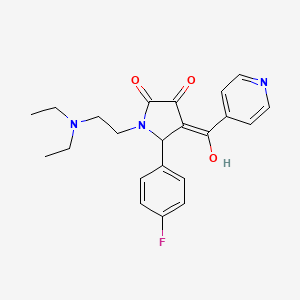
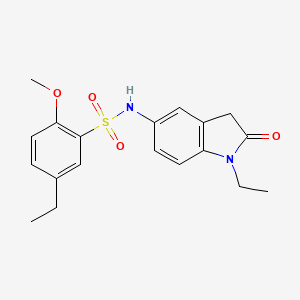
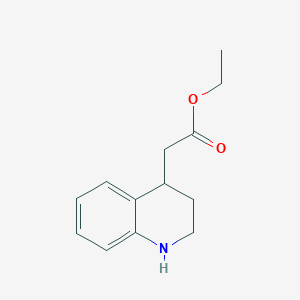
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)